![molecular formula C32H18BrN3O8 B14755999 4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene CAS No. 992-15-4](/img/structure/B14755999.png)
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene typically involves multi-step organic reactions. The process begins with the bromination of fluorenone, followed by nitration to introduce nitro groups at specific positions. The final step involves the methoxylation of benzo[c]phenanthrene. Each step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene involves its interaction with molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, influencing cellular processes. Its bromine and methoxy groups contribute to its binding affinity and specificity towards certain enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,7-Trinitrofluorenone: Shares similar nitro group arrangement but lacks bromine and methoxy groups.
4-Iodo-2,5,7-trinitrofluoren-9-one: Similar structure with iodine instead of bromine.
4-Bromo-2,5,7-trinitrofluoren-9-one: Lacks the methoxybenzo[c]phenanthrene moiety.
Uniqueness
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene is unique due to its combination of bromine, nitro, and methoxybenzo[c]phenanthrene groups
Eigenschaften
CAS-Nummer |
992-15-4 |
|---|---|
Molekularformel |
C32H18BrN3O8 |
Molekulargewicht |
652.4 g/mol |
IUPAC-Name |
4-bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene |
InChI |
InChI=1S/C19H14O.C13H4BrN3O7/c1-20-17-8-4-6-14-11-12-15-10-9-13-5-2-3-7-16(13)18(15)19(14)17;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h2-12H,1H3;1-4H |
InChI-Schlüssel |
UDGHCESFHXNLEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C3=C(C=C2)C=CC4=CC=CC=C43.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



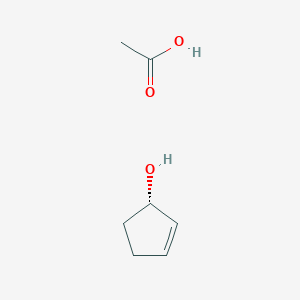
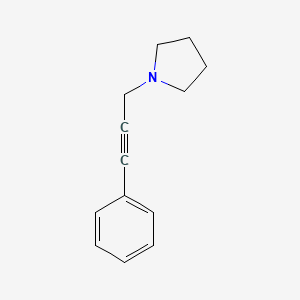

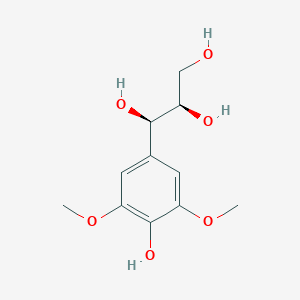
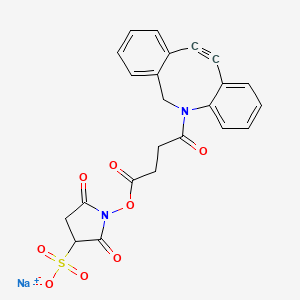


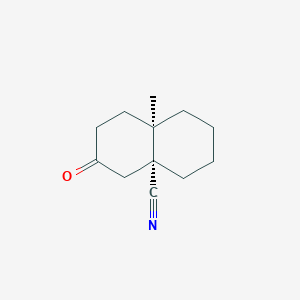
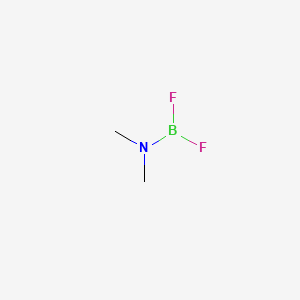
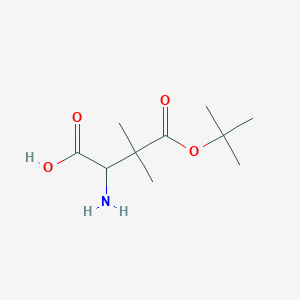
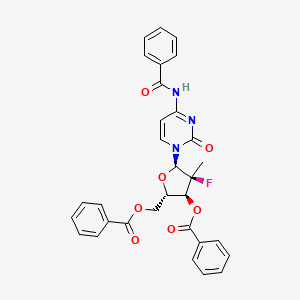
![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)

